4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline
Overview
Description
4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline is an organic compound with the molecular formula C10H10N2S2 and a molecular weight of 222.33 g/mol . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the thiazole ring imparts unique chemical and biological properties to the compound .
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit a broad spectrum of biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the enzyme glucokinase , which plays a key role in carbohydrate metabolism.
Pharmacokinetics
It is known that thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
For example, some thiazole derivatives have demonstrated significant analgesic and anti-inflammatory activities .
Action Environment
It is known that the thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This could potentially influence the compound’s interaction with its environment and targets.
Biochemical Analysis
Biochemical Properties
4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline plays a significant role in biochemical reactions, particularly due to its thiazole ring. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties . This compound interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with glucokinase, an enzyme involved in glucose metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been shown to affect the synthesis of neurotransmitters such as acetylcholine, which is crucial for the normal functioning of the nervous system . Additionally, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions. For instance, its interaction with glucokinase results in the modulation of glucose metabolism . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can exhibit varying degrees of stability, which can impact their biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular metabolism and gene expression, indicating its lasting impact on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anti-inflammatory properties. At higher doses, it can lead to toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s activity significantly changes beyond a certain dosage level.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, its interaction with glucokinase influences glucose metabolism . Additionally, this compound can affect metabolic flux and metabolite levels, leading to alterations in cellular energy production and utilization.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . The compound’s distribution can affect its biological activity and overall efficacy in various tissues.
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct this compound to specific compartments or organelles within the cell . For example, its localization in the mitochondria can influence cellular energy production and metabolic processes.
Preparation Methods
The synthesis of 4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline typically involves the reaction of 4-methyl-1,3-thiazole-2-thiol with aniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol . The reaction mixture is heated to reflux for several hours, followed by cooling and filtration to obtain the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline undergoes various chemical reactions, including:
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline has a wide range of scientific research applications, including:
Comparison with Similar Compounds
4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline can be compared with other thiazole-containing compounds, such as:
4-(2-Methyl-1,3-thiazol-4-yl)aniline: This compound has a similar structure but with a different substitution pattern on the thiazole ring.
2-Amino-4-methylthiazole: This compound lacks the aniline group and has different chemical and biological properties.
Thiamine (Vitamin B1): Thiamine contains a thiazole ring and is essential for carbohydrate metabolism and nervous system function.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiazole derivatives .
Properties
IUPAC Name |
4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2/c1-7-6-13-10(12-7)14-9-4-2-8(11)3-5-9/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSDQMBAKOAUAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SC2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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